molecular formula C12H20O5 B8781661 diethyl pivaloylmalonate CAS No. 22524-02-3

diethyl pivaloylmalonate

Cat. No.: B8781661
CAS No.: 22524-02-3
M. Wt: 244.28 g/mol
InChI Key: OYQLPNVWHRIXBZ-UHFFFAOYSA-N
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Description

diethyl pivaloylmalonate, also known as diethyl 2-(2,2-dimethylpropanoyl)propanedioate, is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 2,2-dimethylpropanoyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl pivaloylmalonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2,2-dimethylpropanoyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of diethyl(2,2-dimethylpropanoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

diethyl pivaloylmalonate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Requires heating in the presence of a suitable catalyst.

    Substitution: Involves the use of nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Hydrolysis: Produces diethyl propanedioate and 2,2-dimethylpropanoic acid.

    Decarboxylation: Yields substituted monocarboxylic acids.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

diethyl pivaloylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2,2-dimethylpropanoyl)propanedioate involves its reactivity as an ester and its ability to form enolate ions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

diethyl pivaloylmalonate can be compared with other similar compounds such as:

The uniqueness of diethyl(2,2-dimethylpropanoyl)propanedioate lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized synthetic applications.

Properties

CAS No.

22524-02-3

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-(2,2-dimethylpropanoyl)propanedioate

InChI

InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3

InChI Key

OYQLPNVWHRIXBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC

Origin of Product

United States

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